(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate
Description
(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate (hereafter referred to as Compound A) is a chiral carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butoxy (tBu) ether. Its molecular formula is inferred as C₂₃H₂₇NO₄ (based on structural analogs in ). Compound A is widely used in peptide synthesis, where the Fmoc group protects amino groups during solid-phase synthesis, while the tert-butoxy group offers acid-labile protection for hydroxyl functionalities. Key properties include:
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,24H,12-14H2,1-3H3,(H,23,25)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEHAICNNOERSX-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427136 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2R)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198561-87-4 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-(1,1-dimethylethoxy)-1-(hydroxymethyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198561-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl [(2R)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of Fmoc-Serinol(tBu) is the amine group of amino acids. It acts as a protecting group for the amine during peptide synthesis.
Mode of Action
Fmoc-Serinol(tBu) is a base-labile protecting group used in organic synthesis. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal.
Biochemical Pathways
Fmoc-Serinol(tBu) is involved in the solid-phase peptide synthesis (SPPS) . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields.
Result of Action
The use of Fmoc-Serinol(tBu) in peptide synthesis results in the formation of peptides with protected amine groups. This protection is crucial for the successful synthesis of peptides, as it prevents unwanted side reactions.
Action Environment
The action of Fmoc-Serinol(tBu) can be influenced by various environmental factors. For instance, the choice of solvent can impact the efficiency of the Fmoc protection and deprotection processes. Additionally, the temperature and pH can also affect the reaction rates.
Biochemical Analysis
Biochemical Properties
The Fmoc-Serinol(tBu) compound plays a crucial role in biochemical reactions. It is used in the Fmoc/tBu solid-phase synthesis, a method of choice for the synthesis of molecules in both research and industrial settings. This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields.
Molecular Mechanism
Fmoc-Serinol(tBu) exerts its effects at the molecular level through its role as a protecting group for amines. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Serinol(tBu) over time are related to its role in the synthesis of molecules. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF)
Metabolic Pathways
Fmoc-Serinol(tBu) is involved in the Fmoc/tBu solid-phase synthesis
Biological Activity
(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate is a synthetic compound that belongs to the class of carbamates. Its unique structure incorporates a fluorenyl moiety, which is known for its polycyclic aromatic characteristics, along with a tert-butoxy and hydroxypropan-2-yl functional groups. This combination suggests potential biological activities that merit detailed exploration.
Chemical Structure
The molecular formula of this compound is C18H25NO3, highlighting its complex architecture which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The carbamate functional group can undergo hydrolysis and other reactions with nucleophiles, influencing its pharmacological profile.
Enzyme Inhibition
Research indicates that compounds within the carbamate class often exhibit enzyme inhibition properties. Specific studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders .
Protein Binding
The compound demonstrates significant protein binding capabilities, which can affect its bioavailability and overall efficacy. Interaction studies suggest that it binds selectively to specific proteins, potentially modulating their activity.
Antibacterial and Anti-inflammatory Properties
Preliminary investigations have indicated that this compound may possess antibacterial and anti-inflammatory properties. These activities are crucial for developing new therapeutic agents aimed at treating infections and inflammatory diseases .
Case Study 1: Inhibition of CXCR2
A study focusing on the inhibition of the CXC chemokine receptor 2 (CXCR2) revealed that compounds structurally similar to this compound exhibited promising results in reducing inflammation in pulmonary diseases. The study highlighted the potential of these compounds as therapeutic agents against chronic inflammatory conditions .
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested for antimicrobial activity against various bacterial strains. The results demonstrated significant inhibition zones, indicating its potential as an antibacterial agent. This aligns with the broader trend observed in carbamate derivatives exhibiting similar activities .
Comparison of Biological Activity with Related Compounds
| Compound Name | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| This compound | N/A | Enzyme inhibition, antibacterial | Significant protein binding |
| (S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate | N/A | Antibacterial, anti-inflammatory | Similar structural features |
| tert-butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate | 14514948 | Moderate antibacterial | Contains chlorine substituent |
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Compound B : (S)-(9H-Fluoren-9-yl)methyl (3-(tert-butoxy)-1-(hydroxyamino)-1-oxopropan-2-yl)carbamate ()
- Key Difference : Replaces the hydroxyl group with a hydroxamic acid (-NHOH) moiety.
- Impact : Enhances metal-chelating properties, useful in metalloenzyme inhibition studies.
- Yield : 79%.
- Melting Point : 136–138°C.
- Stereochemistry : S-configuration, altering substrate binding in chiral environments.
Compound C : (R)-(9H-Fluoren-9-yl)methyl (1-(hydroxyamino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate ()
- Key Difference : Incorporates a tritylthio (-STr) group instead of tert-butoxy.
- Impact : Increased steric bulk and redox sensitivity due to the trityl group; used in thiol-protection strategies.
- Yield : 85%.
- Molecular Weight : 628.79 g/mol (vs. 383.49 g/mol for Compound A).
Compound D : (9H-Fluoren-9-yl)methyl (R)-(1-((2-benzoyl-4-chlorophenyl)amino)-3-(tert-butoxy)-1-oxopropan-2-yl)carbamate ()
Stereochemical Variants
Compound E : (S)-(9H-Fluoren-9-yl)methyl (2-(hydroxyamino)-2-oxo-1-phenylethyl)carbamate ()
- Key Difference : S-configuration and phenyl substituent.
- Impact : Reduced compatibility with enzymes preferring R-configuration.
- Yield : 91%.
Compound F : (R)-(9H-Fluoren-9-yl)methyl (2-(hydroxyamino)-2-oxo-1-phenylethyl)carbamate ()
Preparation Methods
Chiral Starting Material Selection
The synthesis begins with (R)-1-amino-3-hydroxypropan-2-ol, a chiral amino alcohol serving as the backbone. The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with triethylamine as a base, yielding tert-butyl (R)-(1-amino-3-hydroxypropan-2-yl)carbamate. This step ensures selective protection of the primary amine, leaving the secondary hydroxyl group available for subsequent reactions.
Fmoc Protection Strategy
The Boc-protected intermediate undergoes Fmoc functionalization using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA). The reaction proceeds at 0–4°C to minimize racemization, producing (R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate. Excess reagents are quenched with aqueous hydrochloric acid, and the product is extracted with ethyl acetate.
Key Reaction Conditions:
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Temperature: 0–4°C (prevents epimerization)
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Solvent: Dichloromethane (polar aprotic)
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Base: DIEA (sterically hindered, reduces side reactions)
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Resin-Based Protection
In solid-phase approaches, 2-chlorotrityl chloride (2-CTC) resin immobilizes the carboxylic acid group of related Fmoc-amino acids. While the target compound lacks a carboxylic acid, this method is adaptable by modifying the hydroxyl group. The resin-bound intermediate allows iterative deprotection and coupling, though this requires functionalizing the hydroxyl moiety as a carboxylic acid surrogate.
Sequential Deprotection and Coupling
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Fmoc Deprotection: Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the amine for Boc protection.
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Boc Introduction: Tert-butyl dicarbonate reacts with the free amine in THF, forming the tert-butoxycarbamate.
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Cleavage from Resin: 1% trifluoroacetic acid (TFA) in DCM releases the compound while preserving the tert-butyl group.
Stereochemical Control and Optimization
Asymmetric Synthesis
Chiral auxiliaries or catalysts ensure retention of the (R)-configuration. For example, Evans’ oxazolidinones or Jacobsen’s catalysts facilitate enantioselective formation of the amino alcohol backbone. These methods achieve >98% enantiomeric excess (ee) when paired with low-temperature reactions.
Racemization Mitigation
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Low-Temperature Reactions: Conducting Fmoc-Cl coupling at 0°C minimizes kinetic racemization.
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Polar Aprotic Solvents: DCM or THF stabilizes transition states, reducing epimerization.
Purification and Characterization
Chromatographic Techniques
Flash column chromatography on silica gel (0–8% methanol/DCM gradient) resolves the product from diastereomers or unreacted starting materials. Preparative HPLC with C18 columns further purifies the compound for pharmaceutical applications.
Analytical Validation
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NMR Spectroscopy: H NMR confirms the absence of epimers via distinct coupling constants (e.g., for the hydroxypropanol moiety).
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (calculated for : 367.4 g/mol, observed: 367.4 ± 0.1 g/mol).
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance heat transfer and mixing, improving yield (85–90%) and reducing reaction times.
Crystallization Optimization
Recrystallization from ethyl acetate/petroleum ether mixtures yields >99% pure product. Process parameters (cooling rate, solvent ratio) are optimized to prevent oiling out.
Challenges and Troubleshooting
Common Side Reactions
Q & A
Q. Table 1: Synthesis Method Comparison
| Method | Reaction Time | Yield | Key Reference |
|---|---|---|---|
| Conventional (TEA/CHCl₃) | 18 hours | 33% | |
| Microwave-assisted | 3–5 hours | ~40–50%* | |
| Sonochemistry | 1–2 hours | ~45–55%* | |
| *Estimated based on analogous compounds. |
How should researchers characterize the purity and structural integrity of this compound?
Basic Research Question
Characterization requires multimodal analytical validation:
- ¹H-NMR : Key shifts include:
- Fmoc group: Aromatic protons at 7.3–7.8 ppm.
- Carbamate -CH₂-NH- signals at 2.97–3.18 ppm (vs. 2.70 ppm for unprotected amines) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and rule out side products .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with trifluoroacetic acid (TFA) in mobile phases .
What safety precautions are necessary when handling this compound in the laboratory?
Basic Research Question
Safety protocols vary by derivative but generally include:
- Hazards : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
- Protective Measures :
- PPE : Nitrile gloves, lab coat, safety goggles, and respiratory protection if dust/aerosols form .
- Ventilation : Use fume hoods during synthesis to limit vapor exposure .
- Contradictions : Some analogs (e.g., tert-butyl derivatives) may lack significant hazards, but risk assessments should precede use .
How can reaction conditions be optimized to improve yield and reduce side products during synthesis?
Advanced Research Question
Optimization strategies include:
- Solvent Selection : Replace chloroform with DMF or THF to enhance solubility of polar intermediates .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling .
- Temperature Control : Lower reaction temperatures (0–5°C) minimize epimerization in stereosensitive analogs .
- Byproduct Mitigation : Add scavengers (e.g., trisamine resins) to trap unreacted chloroformates .
What computational methods are suitable for predicting the compound's interactions with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., cholinesterases for carbamate inhibitors) .
- ADMET Prediction : Tools like SwissADME predict:
- LogP : ~3.28 (moderate lipophilicity) .
- BBB Permeability : Likely CNS penetration due to moderate molecular weight (~383.4 g/mol) .
- MD Simulations : GROMACS for stability analysis of ligand-target complexes over nanosecond timescales .
How do the physicochemical properties of this compound influence its solubility and stability in various solvents?
Advanced Research Question
- Solubility :
- Polar Solvents : Soluble in DMSO (~16.4 mg/mL) and methanol, but unstable in water (hydrolysis risk) .
- LogP : 3.28 (XLOGP3) suggests preferential solubility in organic phases .
- Stability :
- pH Sensitivity : Carbamate bonds degrade under acidic conditions (e.g., TFA cleavage at pH < 2) .
- Thermal Stability : Decomposes above 150°C, requiring storage at 2–8°C .
Q. Table 2: Key Physicochemical Properties
| Property | Value/Classification | Source |
|---|---|---|
| Molecular Weight | 383.4 g/mol | |
| LogP (XLOGP3) | 3.28 | |
| Solubility in DMSO | 16.4 mg/mL | |
| CYP Inhibition | CYP2D6/CYP3A4 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
